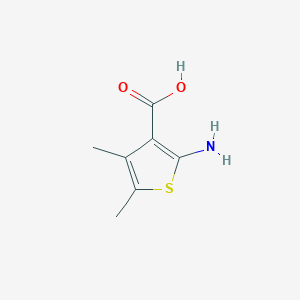

2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDZHHFONHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395587 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-96-0 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Derivatives

Disclaimer: Extensive searches for the crystal structure of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid did not yield specific data for this compound. This guide therefore presents a detailed analysis of the crystal structure of a closely related derivative, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , based on available scientific literature. The methodologies and principles described are broadly applicable to the crystal structure analysis of similar organic molecules.

This technical whitepaper provides a comprehensive overview of the crystal structure analysis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a thiophene derivative of interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental protocols and the resulting structural data.

Molecular Structure and Conformation

The molecule of interest is Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The crystal structure reveals that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a dihedral angle of just 0.68 (11)° between their mean planes.[1] An intramolecular N—H⋯O hydrogen bond contributes to the planarity of the molecule by forming an S(6) ring motif.[1] In the crystal, molecules are linked into infinite wave-like chains along the b-axis direction through intermolecular N—H⋯O hydrogen bonds. The crystal structure is further stabilized by C—H⋯π interactions.[1]

Experimental Protocols

The determination of the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate involved the following key experimental stages:

2.1. Synthesis and Crystallization

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed according to the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1] Single crystals suitable for X-ray diffraction were obtained.

2.2. X-ray Data Collection

A single crystal of the title compound with dimensions 0.92 × 0.26 × 0.08 mm was used for data collection. The data were collected on a Bruker SMART APEXII CCD diffractometer using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 296 K. A total of 6429 reflections were measured, of which 1671 were independent.

2.3. Structure Solution and Refinement

The crystal structure was solved and refined using standard crystallographic software. An absorption correction was applied using a multi-scan method (SADABS). The final R-factor for the refinement was 0.037 for reflections with I > 2σ(I).

Crystallographic Data and Structure Refinement

The key crystallographic data and refinement parameters for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₉H₁₃NO₂S |

| Formula weight | 199.26 |

| Temperature | 296 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 7.9487 (2) Å |

| b | 9.8939 (3) Å |

| c | 13.4348 (4) Å |

| β | 106.143 (2)° |

| Volume | 1014.90 (5) ų |

| Z | 4 |

| Calculated density | 1.304 Mg/m³ |

| Absorption coefficient | 2.59 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.92 x 0.26 x 0.08 mm |

| Theta range for data collection | 4.4 to 68.3° |

| Index ranges | -9<=h<=9, -11<=k<=11, -15<=l<=15 |

| Reflections collected | 6429 |

| Independent reflections | 1671 [R(int) = 0.029] |

| Completeness to theta = 67.679° | 99.1 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.820 and 0.199 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1671 / 0 / 141 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.098 |

| R indices (all data) | R1 = 0.042, wR2 = 0.103 |

| Largest diff. peak and hole | 0.21 and -0.22 e.Å⁻³ |

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Caption: Experimental workflow for crystal structure analysis.

Caption: Intermolecular interactions in the crystal.

References

A Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid: Properties, Synthesis, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the physicochemical properties, synthesis, and potential biological applications of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. This heterocyclic compound belongs to the 2-aminothiophene class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.

Core Physicochemical Properties

This compound (CAS No: 55502-96-0) is a polysubstituted thiophene derivative. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and predictive models allows for a reliable summary of its key physicochemical characteristics. The corresponding ethyl ester, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4815-24-1), is better characterized and its properties are included for comparison.

Table 1: Physicochemical Data for this compound and Related Esters

| Property | This compound | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

| CAS Number | 55502-96-0[1][2][3] | 4815-24-1[4] | 4651-93-8[5] |

| Molecular Formula | C₇H₉NO₂S[1][3] | C₉H₁₃NO₂S[4] | C₈H₁₁NO₂S |

| Molecular Weight | 171.22 g/mol | 199.27 g/mol [4] | 185.24 g/mol |

| Appearance | Solid (predicted) | White to off-white solid[4] | Light yellow solid[5] |

| Melting Point | Data not available | 90 - 94 °C[4] | Data not available |

| Boiling Point | 337.9 °C at 760 mmHg (Predicted)[3] | Data not available | Data not available |

| Density | 1.355 g/cm³ (Predicted)[3] | Data not available | Data not available |

| logP (octanol/water) | 2.22650 (Predicted)[3] | Data not available | Data not available |

| Flash Point | 158.1 °C (Predicted)[3] | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Data not available | Data not available |

Synthesis via the Gewald Reaction

The most prominent and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction.[6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Synthesis of the Ester Precursor

The synthesis of the target carboxylic acid is typically achieved through the hydrolysis of its corresponding ester, which is synthesized via the Gewald reaction. The following protocol is adapted from the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[5]

Materials:

-

2-Butanone

-

Methyl cyanoacetate (or Ethyl cyanoacetate)

-

Elemental sulfur powder

-

Morpholine (or another suitable base)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve elemental sulfur (1 equivalent) in a minimal amount of DMF.

-

Sequentially add methyl cyanoacetate (1 equivalent) and morpholine (1 equivalent) to the flask. The solution will typically turn a dark brown color.

-

Add 2-butanone (2.5 equivalents) to the reaction mixture.

-

Stir the mixture at 50°C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and perform a liquid-liquid extraction using ethyl acetate (3x).

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the this compound methyl ester as a light yellow solid.[5]

Note on Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis procedures, for instance, by heating the ester in an aqueous solution of a strong base (like NaOH or KOH) followed by acidification to precipitate the carboxylic acid product.

Biological Activity and Signaling Pathways

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, conferring a wide range of biological activities to molecules that contain it.[6] These activities include anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9]

A particularly well-documented role for this class of compounds is as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs).[7][8] Specifically, derivatives of 2-aminothiophene have been identified as PAMs for the adenosine A1 receptor (A₁R) and the glucagon-like peptide 1 receptor (GLP-1R).[10][11][12]

Mechanism as an Adenosine A₁ Receptor PAM

PAMs do not activate the receptor directly but bind to a topographically distinct site (an allosteric site) from the endogenous ligand (adenosine).[11] This binding enhances the affinity and/or efficacy of the endogenous agonist.[10][11] For the adenosine A₁ receptor, which is coupled to inhibitory G proteins (Gᵢ/ₒ), this potentiation leads to a more robust downstream signaling cascade.

The signaling pathway initiated by the activation of the A₁ receptor involves:

-

Receptor Activation: Adenosine binds to the A₁R. The PAM, such as a 2-aminothiophene derivative, binds to an allosteric site, enhancing adenosine's effect.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/ₒ protein.

-

Downstream Effects: The dissociated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

This mechanism is crucial in the cardiovascular and central nervous systems, where A₁R activation has cardioprotective and neuroprotective effects.[10]

Conclusion

This compound is a representative member of a synthetically accessible and pharmacologically significant class of heterocyclic compounds. Its synthesis is reliably achieved via the well-established Gewald reaction. The broader class of 2-aminothiophenes demonstrates significant potential in drug discovery, particularly as allosteric modulators of GPCRs like the adenosine A₁ receptor. This technical guide provides a foundational understanding for researchers aiming to synthesize, study, and utilize this versatile chemical scaffold in the development of novel therapeutics.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound | 55502-96-0 [chemicalbook.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 4651-93-8 [chemicalbook.com]

- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 11. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (NMR, IR, Mass)

Spectroscopic and Synthetic Insights into 2-Amino-4,5-dimethylthiophene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds and functional materials. Among these, 2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its esters are of significant interest due to their utility in constructing thienopyrimidine-based structures with potential therapeutic applications. This technical guide provides a summary of available spectroscopic data for the methyl and ethyl esters of this compound, outlines general experimental protocols for their characterization, and presents a typical workflow for spectroscopic analysis.

Note on Data Availability: Despite extensive searches, direct experimental spectroscopic data (NMR, IR, Mass) for this compound could not be located in the available literature. The data presented herein pertains to its closely related and well-characterized methyl and ethyl ester derivatives. The synthesis of these esters is commonly achieved through the Gewald reaction.[1][2][3]

Spectroscopic Data of this compound Esters

The following tables summarize the available spectroscopic data for the methyl and ethyl esters of this compound. This information is crucial for the identification and characterization of these compounds.

Table 1: Spectroscopic Data for Methyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| IR | Spectra available but specific peak values not detailed in search results. |

| Mass Spec. | Data available but specific m/z values not detailed in search results. |

Note: While ChemicalBook lists the availability of ¹H NMR, ¹³C NMR, IR, and Mass spectra for the methyl ester, the actual spectral data is not provided in the search snippets.[4]

Table 2: Spectroscopic Data for Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

| Technique | Data |

| ¹H NMR | Spectrum available on SpectraBase, requiring user registration to view details.[3] |

| ¹³C NMR | Spectrum available on SpectraBase, requiring user registration to view details. |

| Molecular Wt. | 199.27 g/mol |

| Molecular Formula | C₉H₁₃NO₂S |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar 2-aminothiophene derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition:

-

¹H NMR: The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). Proton decoupling is employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the presence of specific functional groups in the molecule.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 4651-93-8 [chemicalbook.com]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid (CAS 55502-96-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid, registered under CAS number 55502-96-0. This substituted aminothiophene derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 2-aminothiophene scaffold. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data for related compounds is available, certain properties for the title compound are based on computational predictions and require experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 171.22 g/mol | - |

| Appearance | White to pale yellow solid | Predicted |

| Melting Point | 140-144 °C | Predicted |

| Boiling Point | 337.9 ± 42.0 °C at 760 mmHg | Predicted |

| Density | 1.355 ± 0.06 g/cm³ | Predicted |

| Flash Point | 158.1 °C | Predicted |

| pKa | Not available | - |

| LogP | 2.22650 | Predicted |

| Vapor Pressure | 3.98E-05 mmHg at 25°C | Predicted |

| Refractive Index | 1.639 | Predicted |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Low solubility | The solubility of amino acids is generally pH-dependent. In aqueous systems, solubility is expected to increase at pH values above and below the isoelectric point.[1] |

| Methanol | Soluble | Aminothiophene derivatives often exhibit good solubility in polar organic solvents. |

| Ethanol | Soluble | The solubility of the related 2-amino-4,5-dimethylthiophene-3-carboxamide increases with the mole fraction of ethanol in ethanol-water mixtures.[2] |

| Dichloromethane | Soluble | - |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Spectral data for methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate (CAS 4651-93-8) and ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylic acid, ethyl ester are available and can be used to infer the expected shifts for the carboxylic acid derivative.[3][4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum of the related 2-amino-4,5-dimethylthiophene-3-carboxamide shows characteristic absorption bands for NH₂ stretching vibrations (3411-3163 cm⁻¹), C=O stretching (1670 cm⁻¹), and CH₃ stretching (1265-1280 cm⁻¹).[2] Similar characteristic peaks would be expected for the carboxylic acid, with the addition of a broad O-H stretch.

Experimental Protocols

Synthesis via Gewald Reaction

The most common and versatile method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[6][7] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Proposed Synthesis of this compound:

A detailed experimental protocol for the synthesis of the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide has been reported and can be adapted for the synthesis of the target carboxylic acid by substituting ethyl cyanoacetate for ethyl cyanoacetamide.[2]

Experimental Workflow for Gewald Synthesis

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol Steps:

-

Reaction Setup: To a suitable reaction vessel, add the solvent (e.g., ethanol).

-

Addition of Reagents: Sequentially add butan-2-one, ethyl cyanoacetate, and elemental sulfur to the solvent.

-

Addition of Base: Add a catalytic or stoichiometric amount of a suitable base, such as morpholine or piperidine.

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50 °C) for a sufficient period to ensure completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the product is isolated through standard aqueous workup procedures, including extraction with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

-

Hydrolysis (if starting with ester): If the reaction is performed with ethyl cyanoacetate, the resulting ethyl ester would require a subsequent hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidification) to yield the final carboxylic acid.

Determination of Physicochemical Properties

Melting Point:

The melting point can be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Solubility:

The solubility in various solvents can be determined by adding an excess of the compound to a known volume of the solvent at a specific temperature.[1] The mixture is agitated until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: The exact mass and fragmentation pattern can be determined using high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 2-aminothiophene derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties.

Anticancer Activity:

Numerous 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9] The proposed mechanisms of action are diverse and can include:

-

Kinase Inhibition: Substituted thiophenes have been identified as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10]

-

Tubulin Polymerization Inhibition: Some thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

-

Induction of Apoptosis: Many 2-aminothiophene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases.[9][11]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, preventing cancer cell proliferation.[8]

Antimicrobial Activity:

Derivatives of 2-aminothiophenes have also been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Signaling Pathway Involvement:

The anticancer effects of some thiophene derivatives have been linked to the inhibition of specific signaling pathways, such as the Wnt/β-catenin pathway.[10]

Logical Relationship of Anticancer Action

Caption: Potential mechanisms of anticancer activity for 2-aminothiophene derivatives.

Conclusion

This compound (CAS 55502-96-0) is a promising scaffold for the development of novel therapeutic agents, given the well-documented biological activities of related compounds. This technical guide has summarized the currently available physicochemical data, provided a likely experimental protocol for its synthesis based on the Gewald reaction, and outlined the potential biological activities and signaling pathways that may be modulated by this class of molecules. Further experimental validation of the predicted properties and in-depth biological evaluation of this specific compound are warranted to fully elucidate its therapeutic potential.

References

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. This compound belongs to the 2-aminothiophene class, a group of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The 2-aminothiophene scaffold is a crucial building block for synthesizing various therapeutic agents.

Compound Data Presentation

The following table summarizes the key molecular and physical properties of this compound and its common synthetic precursor, the ethyl ester.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 55502-96-0 | [1] |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 171.22 g/mol | Calculated from Exact Mass |

| Exact Mass | 171.03500 | - |

| Boiling Point | 337.9°C at 760 mmHg | - |

| Density | 1.355 g/cm³ | - |

| Flash Point | 158.1°C | - |

| Precursor (Ethyl Ester) | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | [2][3] |

| Precursor CAS | 4815-24-1 | - |

| Precursor Formula | C₉H₁₃NO₂S | [3] |

| Precursor Mol. Weight | 199.27 g/mol | [3] |

| Precursor Melting Point | 90 - 94 °C | [2] |

Synthesis Pathway and Experimental Protocols

The primary route for synthesizing this compound is a two-step process. The first step involves the formation of an ester precursor, typically Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, via the Gewald three-component reaction . This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4] It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

Materials:

-

2-Butanone (ketone)

-

Ethyl cyanoacetate (active methylene nitrile)

-

Elemental sulfur

-

Morpholine (base)

-

Methanol (solvent)

-

Ethanol (for washing/recrystallization)

Procedure:

-

To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

-

After the addition of the base, continue stirring the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature. A precipitate will form.

-

Filter the precipitate and wash it with ethanol.

-

The crude product, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, can be further purified by recrystallization from ethanol.[3]

This protocol describes a general method for the hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

-

Ethanol/Water solvent mixture

Procedure:

-

Dissolve the synthesized ethyl ester in a mixture of ethanol and water.

-

Add a stoichiometric excess of a base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, neutralize the reaction mixture. If base hydrolysis was used, acidify the mixture with an acid like HCl to a pH that precipitates the carboxylic acid. If acid hydrolysis was used, adjust the pH with a base.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product under vacuum to yield this compound.

Reaction Mechanism and Workflow

The mechanism of the Gewald reaction is a well-established pathway in organic synthesis. It begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

The use of microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields.

References

- 1. This compound | 55502-96-0 [chemicalbook.com]

- 2. sciforum.net [sciforum.net]

- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism of 2-Aminothiophene-3-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 2-aminothiophene-3-carboxylic acids and their derivatives. Given the significance of these compounds in medicinal chemistry and drug development, a thorough understanding of their tautomeric forms is crucial for predicting their physicochemical properties, biological activity, and reactivity. This document outlines the potential tautomers, and provides detailed experimental and computational protocols for their investigation.

Introduction to Tautomerism in 2-Aminothiophene-3-carboxylic Acids

2-Aminothiophene-3-carboxylic acids are heterocyclic compounds that can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium involves the amino, imino, and potentially zwitterionic forms. The position of this equilibrium can be influenced by factors such as the substitution pattern on the thiophene ring, the nature of the solvent, temperature, and pH.

The three principal tautomers are:

-

Amino Tautomer: This is the most commonly depicted form, featuring an exocyclic amino group at the C2 position.

-

Imino Tautomer: This form arises from the migration of a proton from the amino group to the thiophene ring nitrogen (if it were a thiazole) or, more accurately in this context, to the carboxylic acid group, which is less likely, or tautomerization of the amino group to an imine with rearrangement of the double bonds within the thiophene ring. For the purpose of this guide, we will consider the imino form where the double bond of the thiophene ring shifts and an imine is formed at the C2 position.

-

Zwitterionic Tautomer: This dipolar form can exist under certain pH conditions, where the carboxylic acid is deprotonated to a carboxylate, and the amino group is protonated to an ammonium cation.

The predominant tautomer can have a significant impact on the molecule's hydrogen bonding capacity, lipophilicity, and ability to interact with biological targets. Therefore, characterizing the tautomeric preference is a critical step in the drug discovery and development process.

Potential Tautomeric Forms of 2-Aminothiophene-3-carboxylic Acid

The tautomeric equilibrium of 2-aminothiophene-3-carboxylic acid can be visualized as a network of interconverting isomers. The relative stability of these forms is dictated by the electronic and steric effects of substituents and the surrounding environment.

Experimental Protocols for Tautomer Analysis

While the literature on the specific tautomerism of 2-aminothiophene-3-carboxylic acids is not extensive, established spectroscopic methods can be employed to investigate the tautomeric equilibrium.

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The principle lies in the fact that different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).

Experimental Workflow for NMR Analysis

Detailed Protocol:

-

Sample Preparation:

-

Prepare solutions of the 2-aminothiophene-3-carboxylic acid derivative at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).

-

The choice of solvents is critical as it can significantly influence the tautomeric equilibrium.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C and, if possible, ¹⁵N NMR spectra. These can provide valuable information about the electronic environment of the carbon and nitrogen atoms in the different tautomers.

-

Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals to their respective tautomeric forms.

-

-

Data Analysis:

-

Identify and assign the resonances corresponding to each tautomer. The amino tautomer is expected to show a characteristic NH₂ signal, while the imino tautomer would exhibit an NH signal at a different chemical shift.

-

For quantitative analysis, integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Calculate the mole fraction (X) of each tautomer from the integrated areas. For a two-component equilibrium between tautomer A and tautomer B:

-

X_A = Area_A / (Area_A + Area_B)

-

X_B = Area_B / (Area_A + Area_B)

-

-

The equilibrium constant (K_T) can then be calculated as K_T = X_B / X_A.

-

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima (λ_max) due to differences in their conjugated systems.

Detailed Protocol:

-

Sample Preparation:

-

Prepare dilute solutions of the compound in a variety of solvents covering a wide range of polarities.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Analyze the spectra for the presence of multiple absorption bands that change in relative intensity with solvent polarity.

-

Deconvolution of overlapping bands may be necessary to determine the contribution of each tautomer to the overall spectrum.

-

By comparing the spectra in different solvents, it is possible to infer the direction of the equilibrium shift with changing solvent polarity.

-

Computational Chemistry Protocol for Tautomer Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Workflow for Computational Analysis

An In-depth Technical Guide on the Thermal Stability of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a polysubstituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science. Understanding the thermal stability of such molecules is crucial for their application in drug development, formulation, and manufacturing, where they may be subjected to various thermal stresses. This guide outlines the expected thermal behavior, potential decomposition pathways, and standard methodologies for the thermal analysis of this compound.

Estimated Thermal Properties

Due to the absence of direct experimental data for this compound, the thermal stability is estimated by analogy to aminobenzoic acid isomers. The presence of both an amino group and a carboxylic acid group on an aromatic ring system provides a reasonable basis for comparison. The data for aminobenzoic acid isomers suggests that such compounds can undergo decomposition at elevated temperatures. 2-aminobenzoic acid, being a close structural analog in terms of the relative positions of the functional groups, begins to decompose at 139.9°C[1]. It is plausible that the thermal stability of this compound is in a similar range.

| Compound | Onset of Decomposition (°C) |

| 2-Aminobenzoic Acid | 139.9[1] |

| 3-Aminobenzoic Acid | 162.5[1] |

| 4-Aminobenzoic Acid | 184.5[1] |

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through several stages, initiated by the functional groups with the lowest bond energies.

-

Decarboxylation: The most probable initial decomposition step is the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common thermal decomposition pathway for many carboxylic acids.

-

Fragmentation of the Thiophene Ring: Following decarboxylation, at higher temperatures, the resulting 2-amino-4,5-dimethylthiophene would likely undergo fragmentation. The thiophene ring may break apart, leading to the formation of smaller volatile molecules.

-

Formation of Complex Residues: At very high temperatures, the complete breakdown of the molecule is expected, potentially leaving a carbonaceous residue.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is based on the versatile Gewald three-component reaction to first yield the corresponding ester, followed by a standard hydrolysis to obtain the target carboxylic acid. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The Gewald reaction, a one-pot multicomponent reaction, stands out as an efficient and straightforward method for the synthesis of these valuable scaffolds.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3] The resulting 2-aminothiophene derivatives serve as key intermediates for the synthesis of a wide range of biologically active molecules. This protocol details the synthesis of this compound, commencing with the Gewald reaction to form the methyl ester intermediate, followed by its hydrolysis.

Reaction and Mechanism

The synthesis of this compound is achieved in a two-step process. The first step is the Gewald reaction between 2-butanone, methyl cyanoacetate, and elemental sulfur to form methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene.[4][5] The second step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Data Presentation: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-Butanone | 72.11 | 12.5 | 2.5 | 901.4 mg (1.1 mL) |

| Methyl Cyanoacetate | 99.09 | 5.0 | 1.0 | 495.4 mg (0.44 mL) |

| Sulfur | 32.06 | 5.0 | 1.0 | 160.0 mg |

| Morpholine | 87.12 | 5.0 | 1.0 | 435.6 mg (0.44 mL) |

| Dimethylformamide (DMF) | 73.09 | - | - | 1.5 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 185.24 | 0.926 | - | ~41% |

Spectroscopic Data of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

| Technique | Data |

| ¹H NMR | Available through commercial suppliers. Expected signals include singlets for the two methyl groups on the thiophene ring, a singlet for the methyl ester, and a broad singlet for the amino protons. |

| ¹³C NMR | Available through commercial suppliers. Expected signals would correspond to the two thiophene methyl carbons, the carbons of the thiophene ring, the ester carbonyl carbon, and the methyl ester carbon. |

| IR | Spectra available from commercial suppliers. Characteristic peaks would include N-H stretching for the primary amine, C=O stretching for the ester, and C-S stretching for the thiophene ring. |

| MS | (ESI) m/z: [M+H]⁺ expected at 186.06. |

Experimental Protocols

Part 1: Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

-

2-Butanone

-

Methyl Cyanoacetate

-

Sulfur powder

-

Morpholine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

To a single-necked round-bottom flask, add sulfur powder (160.0 mg, 5.0 mmol).

-

Add 1.5 mL of DMF to dissolve the sulfur.

-

Sequentially add methyl cyanoacetate (495.4 mg, 5.0 mmol) and morpholine (435.6 mg, 5.0 mmol). The solution will turn dark brown.

-

Add 2-butanone (901.4 mg, 12.5 mmol) to the reaction mixture.

-

Stir the reaction mixture at 50 °C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the target compound as a light yellow solid.

Part 2: Hydrolysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate to this compound

Materials:

-

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Sodium hydroxide (or Lithium hydroxide)

-

Methanol (or Ethanol)

-

Water

-

Hydrochloric acid (e.g., 1M HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

pH paper or pH meter

-

Buchner funnel and filter paper

Procedure (General):

-

In a round-bottom flask, dissolve methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a mixture of methanol (or ethanol) and water.

-

Add an excess of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Visualizations

Caption: Mechanism of the Gewald Reaction.

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Amino-4,5-dimethylthiophene-3-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[1] These thiophene derivatives are recognized as "privileged structures" due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, is a crucial building block for the development of novel therapeutic agents.[1][2][3][4]

The synthesis of these compounds is often achieved through the Gewald three-component reaction.[1][5] This versatile one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[1][6] Traditional methods for the Gewald reaction often require long reaction times and can result in moderate yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2][4] The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2][5] This efficiency is particularly valuable in drug discovery and development, where rapid synthesis and purification of compound libraries are essential.[2][4] This document provides a detailed protocol for the microwave-assisted synthesis of this compound, leveraging the benefits of this modern synthetic approach.

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of this compound proceeds via the Gewald reaction. The reaction mechanism is generally accepted to begin with a Knoevenagel condensation between the ketone (2-butanone) and the active methylene nitrile (e.g., ethyl cyanoacetate).[1][6] This is followed by the addition of elemental sulfur to the α,β-unsaturated intermediate, which then undergoes cyclization and tautomerization to form the substituted 2-aminothiophene product.[1][6] Subsequent hydrolysis of the ester group yields the final carboxylic acid.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and outcomes for the microwave-assisted Gewald synthesis of related 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes. This data provides a useful reference for optimizing the synthesis of the target compound.

| Starting Materials | Base/Catalyst | Solvent | Microwave Conditions (Power/Temp/Time) | Yield (%) | Reference |

| Aldehydes, Activated Nitriles, Sulfur | Morpholine | Ethanol | 70°C / 20 min | High | [5] |

| Butyraldehyde, Methyl Cyanoacetate, Sulfur | Various bases | DMF | 30 min | 57-95 | [2][4] |

| Ketones, Cyanoacetates, Sulfur | Morpholine | None | Not specified power / "several minutes" | 84-95 | [7] |

| 4-Nitroacetophenone, Ethyl Cyanoacetate, Sulfur | None | Ethanol | 120°C / 46 min | Not specified | [1] |

| Aldehyde/Ketone, Active Methylene Nitrile, Sulfur | Chosen Base | Various | 50-120°C / 2-48 min | Not specified | [1] |

Experimental Protocols

This protocol describes a representative method for the synthesis of this compound via a two-step microwave-assisted procedure.

Step 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-butanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of a suitable base such as morpholine or triethylamine (1.1 mmol).

-

Solvent Addition: Add a minimal amount of a high-boiling point solvent like ethanol or N,N-dimethylformamide (DMF) (e.g., 3 mL) to ensure efficient heat transfer.[1]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature, for instance, between 100-120°C, for a duration of 10-30 minutes.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can then be transferred to a separatory funnel containing ethyl acetate (20 mL) and washed successively with water (3 x 20 mL) and brine (20 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system like hexane/ethyl acetate to yield the pure ester.[1]

Step 2: Hydrolysis to this compound

-

Hydrolysis Reaction: Dissolve the purified ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from Step 1 in a suitable solvent such as ethanol. Add an aqueous solution of a base, for example, sodium hydroxide (2-3 equivalents).

-

Heating: The mixture can be heated under reflux or using microwave irradiation until the hydrolysis is complete (monitored by TLC).

-

Acidification: After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product, this compound.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]

- 4. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]

- 5. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-amino-4,5-dimethylthiophene-3-carboxylic acid and its derivatives as a pivotal building block in organic synthesis, with a particular focus on the construction of medicinally relevant heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms are presented to facilitate its use in research and drug discovery.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow it to serve as a versatile synthon for the synthesis of a wide array of fused heterocyclic systems. Derivatives of this compound are particularly valuable due to the specific substitution pattern which can be exploited to generate compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

The primary and most significant application of this building block is in the synthesis of thieno[2,3-d]pyrimidines . These fused heterocyclic compounds are of considerable interest as they are bioisosteres of purines and have demonstrated potent inhibitory activity against various protein kinases, making them a focal point in the development of targeted cancer therapies.

Synthesis of the Building Block: The Gewald Reaction

The most common and efficient method for synthesizing the this compound core is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (2-butanone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Methanol (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

-

Stir the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product is then recrystallized from ethanol to afford pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Quantitative Data:

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | 199.27 | 70-85 | 91-92 |

Characterization Data:

-

IR (KBr, cm⁻¹): 3433, 3336, 3218 (NH₂), 2918, 2855 (C-H), 1716 (C=O), 1609, 1520 (C=C).[1]

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.20 (t, 3H, J = 7.0 Hz, CH₃), 2.00 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 4.50 (q, 2H, J = 7.0 Hz, OCH₂), 5.90 (br s, 2H, NH₂).[1]

Application in the Synthesis of Thieno[2,3-d]pyrimidines

The most prominent application of this compound derivatives is the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidines. These compounds are readily accessible through cyclocondensation reactions with various electrophiles.

Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This protocol describes the reaction of the corresponding carboxamide with isothiocyanates under microwave irradiation, which significantly reduces reaction times.

Experimental Protocol:

Materials:

-

2-Amino-4,5-dimethylthiophene-3-carboxamide

-

Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

-

N,N-Dimethylacetamide (DMA) (solvent)

-

Ethanol (for recrystallization)

-

Microwave synthesizer

Procedure:

-

A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.002 mol) and the isothiocyanate (0.003 mol) in DMA (1 mL) is subjected to microwave irradiation at 700 W for 3-5 minutes.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5).

-

Upon completion, cyclohexane is added to the reaction mixture to precipitate the crude product.

-

The crude product is collected by filtration and recrystallized from ethanol.

Quantitative Data for Representative Thieno[2,3-d]pyrimidines:

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |

| 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isocyanate | 65-90 | 335-337 |

| 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isothiocyanate | 71 | 268-270 |

| 2-Anilino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isothiocyanate | 72 | 260 |

| 3-(4-Fluorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 4-Fluorophenyl isothiocyanate | 88.68 | 291 |

Characterization Data for 3-(4-Fluorophenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one:

-

IR (KBr, cm⁻¹): 3304 (N-H), 3068 (Ar C-H), 1645 (C=O), 1029 (C-F).[2]

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 2.135 (s, 3H, 4-CH₃), 2.159 (s, 3H, 5-CH₃), 7.2-7.4 (m, 4H, Ar-H), 12.5 (s, 1H, NH).[2]

-

ESI-MS (m/z): 288.0 [M+H]⁺.[2]

Biological Significance: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

A significant body of research has demonstrated that thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Two key kinase targets for thieno[2,3-d]pyrimidines are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

Figure 1: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Inhibition of EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.

Figure 2: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Quantitative Data on Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and EGFR.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line (for anticancer activity) | IC₅₀ (µM) (Anticancer) |

| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 |

| HepG2 | 4.10 | |||

| 5b | EGFR (wild-type) | 0.037 | A549 | - |

| EGFR (T790M mutant) | 0.204 | |||

| 7a | EGFR (wild-type) | - | HepG2 | - |

| EGFR (T790M mutant) | - | PC3 | - | |

| 8b | VEGFR-2 | 0.073 | PC3 | - |

| HepG2 | - |

Experimental Workflow

The general workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as potential kinase inhibitors is outlined below.

Figure 3: General experimental workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in organic and medicinal chemistry. Their straightforward synthesis via the Gewald reaction and their efficient conversion to thieno[2,3-d]pyrimidines provide access to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer therapy. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field, facilitating the exploration and development of novel drug candidates based on this privileged scaffold.

References

Application Notes and Protocols: Synthesis of Thienopyrimidines from 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1][2] This structural analogy has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Notably, many thienopyrimidine-based compounds have been investigated as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy.[1][6][7]

This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives starting from 2-Amino-4,5-dimethylthiophene-3-carboxylic acid. It also includes a summary of reaction conditions and a visualization of the EGFR signaling pathway to illustrate the mechanism of action for thienopyrimidine-based inhibitors.

Data Presentation: Synthesis of Thienopyrimidinone Derivatives

The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is typically achieved through the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative. While direct cyclization from the carboxylic acid is feasible, it often proceeds through an in-situ formation of the amide or via a preliminary esterification step followed by reaction with a C1 source like formamide. The following table summarizes various reported methods for the synthesis of thieno[2,3-d]pyrimidin-4-ones from different 2-aminothiophene-3-substituted precursors.

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Formamide | - | Reflux | 1.5 | 92 | [8] |

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Formamide | - | Reflux | - | 83 | [9] |

| 2-Aminothiophene-3-carboxamide | Triethyl orthoformate, then amine | - | Reflux | - | 79-85 | [10] |

| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Urea | - | 180-190 | 2-3 | 72-91 | [10] |

| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Phenyl isothiocyanate | Pyridine | Reflux | 6 | 70 | [10] |

| 2-Amino-3-cyanothiophene | Formic acid | - | Reflux | - | - | [10] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from this compound

This protocol describes a direct approach to synthesize the thienopyrimidinone core by reacting the starting carboxylic acid with an excess of formamide, which serves as both the C1 source and the solvent.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, add this compound (1.0 eq).

-

Add an excess of formamide (e.g., 10-20 eq) to the flask.

-

Heat the mixture to reflux (approximately 180-210°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the crude 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Protocol 2: Two-Step Synthesis via Esterification followed by Cyclization

This protocol involves an initial esterification of the carboxylic acid, followed by cyclization of the resulting ester with formamide. This can be a more controlled approach, often leading to higher yields.

Step A: Esterification of this compound

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Thionyl chloride or a catalytic amount of concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, protecting it from moisture with a drying tube.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Step B: Cyclization of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

Materials:

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from Step A)

-

Formamide

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Follow the procedure outlined in Protocol 1, using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as the starting material. The reaction is typically faster and may require a shorter reflux time.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from this compound.

Caption: Synthetic routes to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

EGFR Signaling Pathway and Inhibition by Thienopyrimidines

Thienopyrimidine derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][9] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates how thienopyrimidine-based inhibitors block this pathway.

Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.

References

- 1. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid via Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are recognized as "privileged structures" due to their broad range of biological activities.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants in biologically active molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.[2] This application note provides a detailed protocol for the purification of this compound using recrystallization, based on established methods for analogous thiophene derivatives.

Principle of Recrystallization